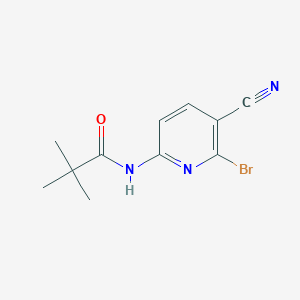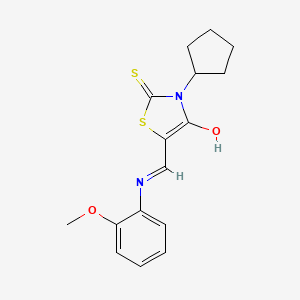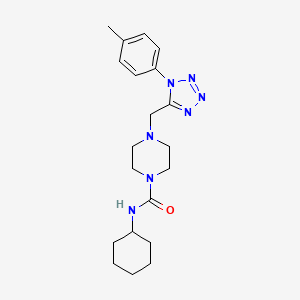
N-cyclohexyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analogues of σ Receptor Ligand for Therapeutic and Diagnostic Applications
A study highlighted the development of analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), targeting therapeutic and diagnostic applications in oncology. Modifications aimed at reducing lipophilicity involved substituting methylene groups with more polar functional groups, resulting in compounds with varied affinities for σ receptor subtypes and reduced antiproliferative activity. One analogue, (-)-(S)-9, demonstrated σ(2)-selectivity, appropriate lipophilicity for tumor cell entry, and moderate activity at the P-gp efflux pump, suggesting potential for PET radiotracer development and minimal antiproliferative effects (Abate et al., 2011).
5-HT1A Receptor Antagonists for Neuropsychiatric Disorders
Research on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides demonstrated their potential as reversible, selective high-affinity 5-HT1A receptor antagonists. A cyclohexanecarboxamide derivative exhibited high brain uptake, slow clearance, and stability to defluorination compared to conventional standards, marking it as a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Development of PET Radiotracers
A study on the development of fluorine-18-labeled 5-HT1A antagonists synthesized various derivatives to evaluate their biological properties in comparison to [11C]carbonyl WAY 100635. The research aimed to improve static measurement of 5-HT1A receptor distribution and dynamic changes in serotonin levels, with [18F]4d showing similar pharmacokinetic properties and specific binding ratios to [carbonyl-11C]4a, indicating its utility as a PET radioligand (Lang et al., 1999).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] for CNS Agents
Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents explored the preparation of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. These compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating significant antitetrabenazine activity, a property associated with antidepressants (Martin et al., 1981).
Arylamides Hybrids as Tools for PET Radiotracers Development
A study focused on arylamides hybrids of two high-affinity σ2 receptor ligands, PB28 and RHM-1, for tumor diagnosis. The research aimed to obtain candidates for σ2 PET tracers development, identifying compounds with excellent σ(1)/σ(2) selectivities and moderate interaction with P-gp, which may limit their use in tumors overexpressing P-gp. Compound 15a emerged as an interesting tool due to its moderate P-gp interaction, suggesting its potential in developing σ(2) PET tracers useful for tumors overexpressing P-gp (Abate et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-16-7-9-18(10-8-16)27-19(22-23-24-27)15-25-11-13-26(14-12-25)20(28)21-17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYUFFKLHHPXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


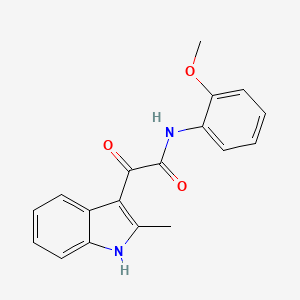
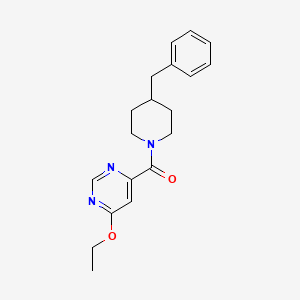
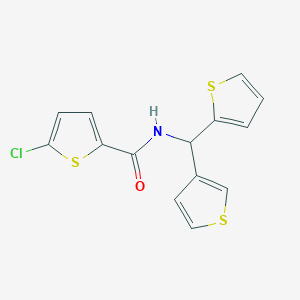
![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)
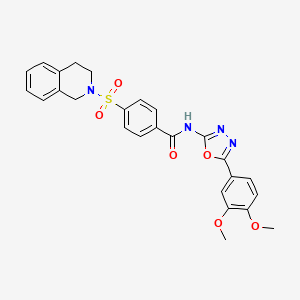
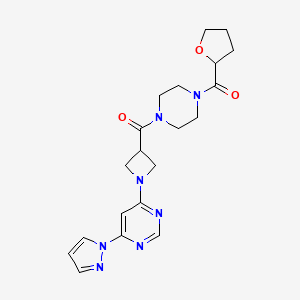
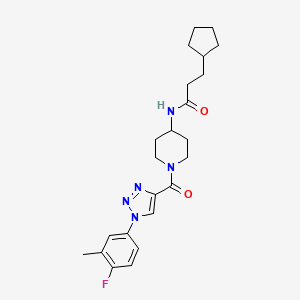
![Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2556205.png)
